molecular formula C9H11F2N3O4 B12775297 Unii-D5E7OL4ixv CAS No. 95058-85-8

Unii-D5E7OL4ixv

Cat. No.: B12775297
CAS No.: 95058-85-8
M. Wt: 263.20 g/mol
InChI Key: SDUQYLNIPVEERB-QXRNQMCJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemcitabine alpha-anomer involves several steps, starting from the appropriate sugar moiety and nucleobase. The key steps include:

    Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a nucleobase. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent to ensure high yield and selectivity.

    Deprotection: Following glycosylation, the protecting groups on the sugar moiety are removed under acidic or basic conditions, depending on the nature of the protecting groups used.

    Purification: The final product is purified using chromatographic techniques to isolate the desired alpha-anomer from other possible isomers.

Industrial Production Methods

In an industrial setting, the production of Gemcitabine alpha-anomer is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Automated Purification Systems: High-performance liquid chromatography (HPLC) and other automated systems are employed to purify the compound efficiently.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gemcitabine alpha-anomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside, creating analogs with varied biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic reagents like sodium azide or thiols are used in the presence of suitable catalysts and solvents.

Major Products

Scientific Research Applications

Gemcitabine alpha-anomer has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: Researchers use it to investigate the mechanisms of nucleoside transport and metabolism in cells.

    Medicine: The compound is studied for its potential therapeutic effects in cancer treatment, particularly in cases where resistance to standard Gemcitabine occurs.

    Industry: It is used in the development of new chemotherapeutic agents and in the synthesis of other nucleoside analogs.

Mechanism of Action

Gemcitabine alpha-anomer exerts its effects by incorporating into DNA during replication, leading to chain termination and apoptosis of cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The compound’s unique stereochemistry allows it to interact differently with these enzymes compared to its beta-anomer counterpart.

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: The beta-anomer of Gemcitabine is the standard form used in chemotherapy.

    Cytarabine: Another nucleoside analog used in the treatment of leukemia.

    Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness

Gemcitabine alpha-anomer is unique due to its distinct stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

95058-85-8

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

IUPAC Name

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7+/m1/s1

InChI Key

SDUQYLNIPVEERB-QXRNQMCJSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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